REACTION_CXSMILES
|
O.O.[N+:3]([C:6]1[CH:13]=[CH:12][C:9]([O:10][Na])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl.[CH2:15]([N:17]([CH2:21][CH3:22])[CH2:18][CH2:19]Cl)[CH3:16].C(=O)([O-])[O-].[K+].[K+].O>C1(C)C(C)=CC=CC=1>[CH2:15]([N:17]([CH2:21][CH2:22][O:10][C:9]1[CH:12]=[CH:13][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1)[CH2:18][CH3:19])[CH3:16] |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
29.39 g
|
Type
|
reactant
|
Smiles
|
O.O.[N+](=O)([O-])C1=CC=C(O[Na])C=C1
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCl)CC
|
Name
|
|
Quantity
|
30.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heat-refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
DISTILLATION
|
Details
|
continuously removing water by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After reaction, insolubles
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
ADDITION
|
Details
|
Filtrate was added with ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 1N HCl (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with ethyl acetate (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.[N+:3]([C:6]1[CH:13]=[CH:12][C:9]([O:10][Na])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl.[CH2:15]([N:17]([CH2:21][CH3:22])[CH2:18][CH2:19]Cl)[CH3:16].C(=O)([O-])[O-].[K+].[K+].O>C1(C)C(C)=CC=CC=1>[CH2:15]([N:17]([CH2:21][CH2:22][O:10][C:9]1[CH:12]=[CH:13][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1)[CH2:18][CH3:19])[CH3:16] |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
29.39 g
|
Type
|
reactant
|
Smiles
|
O.O.[N+](=O)([O-])C1=CC=C(O[Na])C=C1
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CCCl)CC
|
Name
|
|
Quantity
|
30.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heat-refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
DISTILLATION
|
Details
|
continuously removing water by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
After reaction, insolubles
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
ADDITION
|
Details
|
Filtrate was added with ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 1N HCl (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with ethyl acetate (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |